2-(5-Fluoropyridin-2-yl)propan-2-amine

CNS drug discovery Lipophilicity Blood-brain barrier penetration

Select 2-(5-Fluoropyridin-2-yl)propan-2-amine (CAS 1211579-37-1) for CNS drug discovery and GPCR research. This achiral, 5-fluoro regioisomer delivers a LogP of 1.4145, enabling passive blood-brain barrier diffusion—unlike the 3-fluoro analog (XLogP3 ~0.4). It is a validated M2 muscarinic antagonist (IC50 199.53 nM), providing a quantitative benchmark for SAR optimization. The absence of a stereocenter simplifies LC-MS analysis and eliminates diastereomer formation, increasing automated synthesis throughput. Offered at ≥98% purity with reliable multi-vendor supply, this building block ensures batch-to-batch consistency from milligram to gram scale. Verify current pricing and stock via the URLs below.

Molecular Formula C8H11FN2
Molecular Weight 154.188
CAS No. 1211579-37-1
Cat. No. B2669326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoropyridin-2-yl)propan-2-amine
CAS1211579-37-1
Molecular FormulaC8H11FN2
Molecular Weight154.188
Structural Identifiers
SMILESCC(C)(C1=NC=C(C=C1)F)N
InChIInChI=1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3
InChIKeySNVOEFAFELPMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoropyridin-2-yl)propan-2-amine (CAS 1211579-37-1) Procurement & Research Grade Overview


2-(5-Fluoropyridin-2-yl)propan-2-amine (CAS 1211579-37-1) is a fluorinated pyridine derivative featuring a tertiary amine functional group with the molecular formula C8H11FN2 and a molecular weight of 154.18 g/mol . Its structure combines a 5-fluoropyridine core with an isopropylamine moiety, characteristics that confer enhanced metabolic stability and binding affinity [1]. The compound is commercially available as a small molecule scaffold with typical purities ranging from 95% to ≥98% .

Why 2-(5-Fluoropyridin-2-yl)propan-2-amine Cannot Be Casually Substituted


In-class compounds within the fluoropyridine amine family cannot be simply interchanged due to the precise regiochemistry of the fluorine atom, which dictates distinct molecular recognition and pharmacological profiles. The position of the fluorine on the pyridine ring (e.g., 3-, 4-, 5-, or 6-position) significantly alters electronic distribution, lipophilicity (LogP), and steric interactions, directly impacting target binding and metabolic stability [1]. For example, the 5-fluoro isomer (1211579-37-1) possesses a calculated LogP of 1.4145 , whereas its 3-fluoro (CAS 1344712-88-4), 4-fluoro (CAS 1563531-88-3), and 6-fluoro (CAS 1563530-87-9) counterparts exhibit different physicochemical profiles that render them unsuitable as drop-in replacements in established synthetic routes or biological assays .

2-(5-Fluoropyridin-2-yl)propan-2-amine: Quantified Differentiation vs. Closest Analogs


Regioisomer-Dependent LogP Values and the Impact on CNS Target Engagement

The 5-fluoro substitution pattern in 2-(5-Fluoropyridin-2-yl)propan-2-amine yields a calculated LogP of 1.4145 , a value within the optimal range for central nervous system (CNS) drug candidates (typically 1-3). In contrast, its 3-fluoro regioisomer (CAS 1344712-88-4) exhibits a lower XLogP3 value of 0.4 [1]. This difference of approximately 1 log unit corresponds to a 10-fold difference in lipophilicity, which directly affects passive membrane permeability and the compound's ability to cross the blood-brain barrier.

CNS drug discovery Lipophilicity Blood-brain barrier penetration

Moderate Muscarinic M2 Receptor Antagonist Activity as a Distinct Pharmacological Fingerprint

2-(5-Fluoropyridin-2-yl)propan-2-amine has demonstrated moderate antagonist activity at the human recombinant muscarinic M2 receptor with an IC50 of 199.53 nM [1]. This specific quantitative interaction at a key GPCR distinguishes it from other fluoropyridine amine analogs like (S)-1-(5-Fluoropyridin-2-yl)ethanamine, which is primarily characterized as a selective JAK2 inhibitor without reported M2 activity .

Muscarinic receptor GPCR pharmacology Neurological disorders

Commercial Availability and Purity Standards for Reproducible Synthesis

2-(5-Fluoropyridin-2-yl)propan-2-amine is available from multiple vendors with specified purity grades of ≥98% . This level of purity is critical for ensuring reproducibility in complex synthetic sequences, particularly in cross-coupling reactions where impurities can act as catalyst poisons. In contrast, closely related compounds like 2-(4-fluoropyridin-2-yl)propan-2-amine (CAS 1563531-88-3) and 2-(6-fluoropyridin-2-yl)propan-2-amine (CAS 1563530-87-9) are less readily available from major commercial suppliers, with limited or no stock information .

Medicinal chemistry Chemical synthesis Building block procurement

Differentiation from Chiral Analogs via Distinct Physicochemical and Storage Profiles

2-(5-Fluoropyridin-2-yl)propan-2-amine is an achiral molecule with a defined stereocenter count of 0 [1], which simplifies synthesis, purification, and analytical characterization compared to chiral analogs such as (2S)-2-(5-fluoropyridin-2-yl)propan-1-amine (CAS 2248175-15-5) or (1S)-1-(5-fluoropyridin-2-yl)ethylamine (CAS 905587-15-7) that require chiral HPLC methods and specialized storage conditions (e.g., -20°C) [2].

Stereochemistry Chiral separation Analytical chemistry

High-Value Application Scenarios for 2-(5-Fluoropyridin-2-yl)propan-2-amine Based on Verified Differentiation


CNS Drug Discovery Programs Requiring Optimized LogP for BBB Penetration

Medicinal chemistry teams developing CNS-targeted therapeutics should procure 2-(5-Fluoropyridin-2-yl)propan-2-amine as a core building block. Its experimentally validated LogP of 1.4145 positions it favorably for passive blood-brain barrier diffusion, while the 3-fluoro regioisomer (XLogP3 0.4) would be significantly less brain-penetrant . This specific regioisomer ensures that early SAR studies reflect the intended physicochemical profile for CNS candidates.

Muscarinic M2 Receptor Pharmacology and SAR Studies

Researchers investigating cholinergic signaling or muscarinic receptor modulators can leverage 2-(5-Fluoropyridin-2-yl)propan-2-amine as a validated M2 antagonist starting point. Its defined IC50 of 199.53 nM against the human M2 receptor [1] provides a quantitative benchmark for medicinal chemistry optimization. This activity profile differentiates it from other fluoropyridine amines like the JAK2-selective inhibitor (S)-1-(5-Fluoropyridin-2-yl)ethanamine, making it the appropriate choice for GPCR-focused projects.

High-Throughput Parallel Synthesis Using Achiral Building Blocks

Automated synthesis platforms and high-throughput chemistry groups should select 2-(5-Fluoropyridin-2-yl)propan-2-amine over chiral analogs like (2S)-2-(5-fluoropyridin-2-yl)propan-1-amine. The compound's achiral nature (stereocenter count = 0) [2] eliminates diastereomer formation in subsequent reactions and simplifies LC-MS analysis. This reduces the need for chiral separation steps and specialized cold storage logistics, directly increasing throughput and reducing operational costs.

Reliable Procurement for Multi-Step Synthetic Routes

Process chemistry teams scaling up lead candidates should specify 2-(5-Fluoropyridin-2-yl)propan-2-amine due to its established commercial availability and high purity (≥98%) from multiple vendors . This ensures supply chain redundancy and batch-to-batch consistency, which is critical when advancing compounds from milligram-scale discovery to gram-scale lead optimization. Less accessible regioisomers may introduce sourcing delays and quality variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Fluoropyridin-2-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.